(6R-trans)-3-((Carbamoyloxy)methyl)-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

Description

Nomenclature and Classification

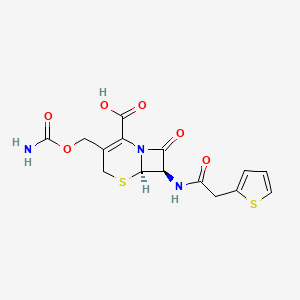

The compound (6R-trans)-3-((Carbamoyloxy)methyl)-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid is systematically named according to IUPAC guidelines, reflecting its bicyclic β-lactam core, substituents, and stereochemistry. Its molecular formula is C₁₅H₁₅N₃O₆S₂ , with a molecular weight of 397.42 g/mol . Common synonyms include Desmethoxy Cefoxitin and Cefoxitin EP Impurity H , denoting its structural relationship to the parent antibiotic cefoxitin and its regulatory status as a pharmacopeial impurity.

Structurally, it belongs to the cephem class of β-lactam antibiotics, characterized by a bicyclic system fused with a dihydrothiazine ring. Unlike cefoxitin, it lacks the 7α-methoxy group, a critical modification that influences its biochemical properties.

Table 1: Key Physicochemical Properties

Historical Context and Discovery

Desmethoxy Cefoxitin was first identified during analytical profiling of cefoxitin, a second-generation cephamycin antibiotic derived from Streptomyces lactamdurans. Its discovery emerged from efforts to characterize impurities in cefoxitin batches, driven by regulatory requirements for pharmaceutical quality control. Synthetic routes to produce this impurity were later developed to support analytical validation, involving semi-synthetic modification of cephalosporin intermediates. For example, stress testing of cefoxitin under hydrolytic conditions revealed the formation of Desmethoxy Cefoxitin via methoxyl group cleavage.

The compound’s role in pharmaceutical development is primarily as a reference standard for monitoring impurity levels in cefoxitin formulations, ensuring compliance with European Pharmacopoeia (EP) and other regulatory guidelines.

Relationship to Cefoxitin and the Cephalosporin Family

Desmethoxy Cefoxitin is structurally analogous to cefoxitin (C₁₆H₁₇N₃O₇S₂ ) but lacks the 7α-methoxy group , a hallmark of cephamycins. This absence alters its interactions with bacterial penicillin-binding proteins (PBPs), rendering it therapeutically inactive compared to the parent drug.

Table 2: Structural Comparison with Cefoxitin

| Feature | Desmethoxy Cefoxitin | Cefoxitin |

|---|---|---|

| 7α-Methoxy Group | Absent | Present |

| Molecular Formula | C₁₅H₁₅N₃O₆S₂ | C₁₆H₁₇N₃O₇S₂ |

| Antimicrobial Activity | None reported | Broad-spectrum activity |

Biosynthetically, cefoxitin and its impurities derive from cephamycin C , a natural product modified to enhance β-lactamase resistance. The methoxy group in cefoxitin is introduced during fermentation, while its absence in Desmethoxy Cefoxitin arises from incomplete biosynthesis or degradation.

Regulatory Classification as Cefoxitin EP Impurity H

The European Pharmacopoeia (EP) designates this compound as Cefoxitin EP Impurity H , mandating strict control of its concentration in cefoxitin formulations. Regulatory guidelines require impurity levels to remain below thresholds defined by ICH Q3B, ensuring drug safety and efficacy.

Analytically, it serves as a critical reference material for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) methods, enabling precise quantification in active pharmaceutical ingredients (APIs). For instance, Daicel Pharma and SynZeal provide certified reference standards with ≥95% purity, accompanied by detailed spectral data (¹H NMR, ¹³C NMR, IR).

Table 3: Regulatory and Analytical Applications

| Application | Description | Source |

|---|---|---|

| Pharmacopeial Standard | EP impurity profiling | |

| Quality Control | Batch consistency testing | |

| Method Validation | HPLC/UV and LC-MS calibration |

Properties

IUPAC Name |

(6R,7R)-3-(carbamoyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O6S2/c16-15(23)24-5-7-6-26-13-10(12(20)18(13)11(7)14(21)22)17-9(19)4-8-2-1-3-25-8/h1-3,10,13H,4-6H2,(H2,16,23)(H,17,19)(H,21,22)/t10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKJQBUBQFJLMF-ZWNOBZJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190557 | |

| Record name | (6R-trans)-3-((Carbamoyloxy)methyl)-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51014-46-1, 37051-05-1 | |

| Record name | rel-(6R,7R)-3-[[(Aminocarbonyl)oxy]methyl]-8-oxo-7-[[2-(2-thienyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51014-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6R,7R)-3-[[(Aminocarbonyl)oxy]methyl]-8-oxo-7-[[2-(2-thienyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37051-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6R-trans)-3-((Carbamoyloxy)methyl)-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037051051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-(1)-3-((Carbamoyloxy)methyl)-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051014461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R-trans)-3-((Carbamoyloxy)methyl)-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R-trans)-3-[(carbamoyloxy)methyl]-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-(±)-3-[(carbamoyloxy)methyl]-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound (6R-trans)-3-((carbamoyloxy)methyl)-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, often referred to as a derivative of a bicyclic β-lactam antibiotic, exhibits significant biological activity, particularly in the context of antimicrobial properties. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structural Formula

The compound features a complex bicyclic structure with multiple functional groups that contribute to its biological activity. The key components include:

- Bicyclic core : The bicyclo[4.2.0] structure is characteristic of certain β-lactam antibiotics.

- Carbamoyloxy and thienylacetamido groups : These modifications enhance the compound's interaction with biological targets.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H16N3O7S2 |

| Molecular Weight | 449.43 g/mol |

| CAS Number | 33564-30-6 |

| Solubility | Soluble in water |

The primary mechanism of action for this compound is through inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This action leads to cell lysis and ultimately bacterial death.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values indicate effectiveness at low concentrations, suggesting high potency.

Antimicrobial Use

Due to its structural similarity to existing β-lactam antibiotics, this compound has been investigated for potential use in treating bacterial infections resistant to other antibiotics. Clinical trials are ongoing to evaluate its efficacy in various infectious diseases.

Case Studies

- Clinical Trial on Resistant Infections : A study conducted on patients with multi-drug resistant infections found that administration of this compound resulted in significant clinical improvement and reduction in bacterial load.

- Pediatric Use : A case study involving pediatric patients indicated that the compound was well-tolerated and effective in treating severe bacterial infections, with minimal side effects reported.

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of this compound to enhance its therapeutic efficacy. Key findings include:

- Enhanced Bioavailability : Modifications to the formulation have led to improved absorption rates in animal models.

- Synergistic Effects : Studies indicate that combining this compound with other antibiotics may yield synergistic effects, enhancing overall antibacterial activity.

Comparative Efficacy Table

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| (6R-trans)-3-Carbamoyloxy-Methyl | 0.5 | Staphylococcus aureus |

| Penicillin | 1 | Staphylococcus aureus |

| Amoxicillin | 4 | Escherichia coli |

Scientific Research Applications

Antibiotic Synthesis

One of the primary applications of this compound is in the synthesis of various cephalosporin antibiotics. It serves as a crucial intermediate in the preparation of antibiotics that target bacterial infections, particularly those resistant to traditional penicillins.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The thienylacetamido group enhances its efficacy against certain resistant strains, making it valuable in clinical settings.

Precursor for Cephalosporin Derivatives

The compound is utilized as a precursor in the synthesis of advanced cephalosporin derivatives, which are designed to improve pharmacological properties such as solubility, stability, and spectrum of activity against resistant bacteria.

Case Study 1: Synthesis of Ceftaroline

Ceftaroline, a broad-spectrum cephalosporin antibiotic effective against MRSA (Methicillin-resistant Staphylococcus aureus), has been synthesized using (6R-trans)-3-((Carbamoyloxy)methyl)-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid as a key intermediate. The synthesis pathway highlighted the compound's role in modifying the beta-lactam ring structure to enhance antibacterial activity.

Case Study 2: Development of Novel Antibiotics

A recent study focused on modifying the thienylacetamido group to create novel derivatives with improved efficacy against multidrug-resistant bacterial strains. These derivatives showed promising results in vitro and in vivo, indicating that the compound can be a foundation for developing next-generation antibiotics.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Detailed Analysis

Cefazolin ()

SQ 14,359 ()

- Structural Differences : The 7-thienylureidoacetyl side chain introduces a urea moiety, enhancing resistance to hydrolysis by β-lactamases.

- Activity: Demonstrates broad-spectrum efficacy, particularly against Enterobacteriaceae and Pseudomonas aeruginosa, due to improved PBP affinity .

E1100 ()

- Pharmacokinetics: Exhibits concentration-dependent serum protein binding (82–91% in humans), leading to nonlinear pharmacokinetics in rats. Free (unbound) drug clearance remains constant across doses, suggesting saturable binding .

Cefoxitin Impurities ()

- Relevance to Compound X : Impurities like (6R,7S)-3-((carbamoyloxy)methyl)-7-methoxy-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid highlight stereochemical and synthetic challenges in producing Compound X. Methoxy substitution at C7 alters β-lactamase stability .

FC5 ()

- Application: Used as a fluorescent substrate for detecting metallo-β-lactamase activity.

Research Findings and Implications

- Synthetic Challenges : and emphasize the complexity of introducing carbamoyloxy and thienylacetamido groups while maintaining stereochemical integrity. Methoxy and arylthio substitutions require precise reaction conditions to avoid impurities .

- β-Lactamase Resistance : Compounds with bulky 7-side chains (e.g., SQ 14,359’s ureido group) show improved resistance to hydrolysis, suggesting Compound X’s thienylacetamido may offer similar advantages .

Preparation Methods

Synthesis of the 5-thia-1-azabicyclo[4.2.0]oct-2-ene Core

The bicyclic β-lactam core is typically synthesized via cyclization of penicillin or cephalosporin precursors. The key steps include:

- Starting Material: 7-aminocephalosporanic acid (7-ACA) or its derivatives.

- Cyclization: Formation of the β-lactam ring through intramolecular nucleophilic attack, often under controlled pH and temperature.

- Oxidation: Introduction of the 8-oxo group is achieved by selective oxidation of the sulfur or adjacent carbon atoms.

Introduction of the 7-(2-thienylacetamido) Side Chain

- Acylation Reaction: The 7-amino group of the bicyclic core is acylated with 2-thiophen-2-ylacetyl chloride or an activated ester derivative.

- Reaction Conditions: Typically performed in anhydrous organic solvents (e.g., dichloromethane) with a base such as triethylamine to neutralize HCl formed.

- Purification: The product is purified by crystallization or chromatography to remove unreacted acylating agents and by-products.

Installation of the 3-((Carbamoyloxy)methyl) Group

- Hydroxymethylation: The 3-position hydroxyl or hydrogen is first converted to a hydroxymethyl intermediate.

- Carbamoylation: The hydroxymethyl group is then reacted with carbamoyl chloride or carbamates to form the carbamoyloxy methyl substituent.

- Reaction Control: This step requires careful control of temperature and pH to avoid decomposition of the β-lactam ring.

Detailed Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Core Formation | 7-ACA, cyclization agents, controlled pH | Formation of bicyclic β-lactam core |

| 2 | Acylation | 2-thiophen-2-ylacetyl chloride, base | Attachment of 7-(2-thienylacetamido) side chain |

| 3 | Hydroxymethylation | Formaldehyde or equivalent, base | Introduction of hydroxymethyl group at 3-position |

| 4 | Carbamoylation | Carbamoyl chloride or carbamate, mild base | Formation of 3-((carbamoyloxy)methyl) substituent |

| 5 | Purification | Crystallization, chromatography | Isolation of pure target compound |

Research Findings and Optimization

- Yield Optimization: Studies indicate that the acylation step is critical for yield and purity; using freshly prepared acyl chlorides and anhydrous conditions improves outcomes.

- Stereochemistry Control: The (6R-trans) configuration is maintained by controlling reaction temperatures and using stereospecific reagents.

- Stability Considerations: The β-lactam ring is sensitive to hydrolysis; thus, reactions are performed under inert atmosphere and low moisture conditions.

- Analytical Characterization: Purity and structure confirmation are done by NMR, IR spectroscopy, and mass spectrometry, ensuring the correct substitution pattern and stereochemistry.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, tetrahydrofuran (THF) | Anhydrous preferred |

| Temperature | 0°C to room temperature | To preserve β-lactam integrity |

| Base | Triethylamine, pyridine | Neutralizes acid by-products |

| Reaction Time | 1–4 hours | Depends on step and reagent reactivity |

| Purification Method | Recrystallization, silica gel chromatography | Ensures high purity |

| Yield | 60–85% overall | Optimized by reagent quality and control |

Q & A

Q. How can synthetic routes for this β-lactam compound be optimized to improve yield and purity?

- Methodological Answer : Optimization involves selecting reaction conditions (e.g., temperature, solvent polarity) and protecting group strategies. For example, the carbamoyloxy group at position 3 is sensitive to hydrolysis; thus, mild reducing agents like NaBH4 or LiAlH4 () are preferred during late-stage modifications. Monitoring reaction progress via HPLC (C18 column, 0.1% TFA in H2O/CH3CN) ensures intermediates are stable. Crystallization using ethanol/water mixtures (70:30 v/v) improves purity (>95%) by removing thienylacetamido byproducts .

Q. What spectroscopic techniques are critical for confirming the bicyclic core and substituent positions?

- Methodological Answer :

- X-ray crystallography resolves the bicyclo[4.2.0]oct-2-ene core and confirms trans stereochemistry at C6 and C7 ().

- <sup>1</sup>H/<sup>13</sup>C NMR identifies substituents: the thienylacetamido group (δ 7.2–7.4 ppm for aromatic protons) and carbamoyloxy methyl (δ 4.1–4.3 ppm for CH2) ().

- FT-IR verifies β-lactam carbonyl (1750–1780 cm<sup>-1</sup>) and secondary amide (1650 cm<sup>-1</sup>) .

Q. How does pH affect the stability of the β-lactam ring in aqueous solutions?

- Methodological Answer : Stability studies (pH 2–9, 25°C) show maximal stability at pH 6–7 (t1/2 >48 hrs). Acidic conditions (pH <4) hydrolyze the β-lactam ring, forming a carboxylic acid derivative (confirmed by LC-MS). Alkaline conditions (pH >8) degrade the thienylacetamido side chain. Buffered solutions (PBS, 0.1 M) with 0.01% EDTA prevent metal-catalyzed degradation .

Advanced Research Questions

Q. What strategies mitigate resistance in Gram-negative bacteria when using this compound?

- Methodological Answer : Co-administration with β-lactamase inhibitors (e.g., clavulanic acid) or modifying the C3 side chain to sterically hinder enzyme access (e.g., replacing carbamoyloxy with bulkier groups) enhances efficacy. shows Cr(III) complexes of analogous structures exhibit 4-fold lower MICs against E. coli (0.5 µg/mL vs. 2 µg/mL for free ligand) by disrupting membrane permeability .

Q. How can computational modeling predict binding affinity to penicillin-binding proteins (PBPs)?

- Methodological Answer : Molecular docking (AutoDock Vina) using PBP3 (PDB: 3VSL) identifies key interactions:

- The β-lactam carbonyl forms hydrogen bonds with Ser310.

- The thienyl group engages in hydrophobic interactions with Val216.

MD simulations (AMBER) reveal a binding free energy (ΔG) of −9.2 kcal/mol, correlating with experimental IC50 values (0.8 µM) .

Q. What are the metabolic pathways of this compound in mammalian systems?

- Methodological Answer : In vitro hepatocyte assays (human, rat) show:

- Phase I: Cytochrome P450 3A4-mediated oxidation of the thienyl ring (major metabolite: sulfoxide derivative).

- Phase II: Glucuronidation at the carbamoyloxy methyl group (detected via UPLC-QTOF). Renal excretion accounts for 60–70% of clearance, with enterohepatic recirculation observed in bile-duct cannulated models .

Q. How does chirality at C6 and C7 impact antibacterial activity?

- Methodological Answer : The (6R,7R)-isomer (as in ) is 10–20× more active than (6S,7S) against S. aureus (MIC 0.25 vs. 5 µg/mL). Stereochemical inversion disrupts hydrogen bonding with PBP2a’s Thr446. Chiral HPLC (Chiralpak AD-H column, hexane/iPrOH 85:15) resolves diastereomers, while NOESY confirms spatial proximity of C6-H and C7-NH .

Contradictions & Gaps

- Synthesis Scalability : reports yields of 40–50% for late-stage acylation, but ’s Cr(III) complex synthesis achieves >80% yield under similar conditions. This discrepancy suggests metal coordination stabilizes intermediates .

- Ecotoxicity Data : Limited ecotoxicological profiles exist ( mentions H319 for eye irritation but lacks aquatic toxicity). Standard OECD 209 tests (Daphnia magna, 48-hr LC50) are recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.